molecular formula C20H10ClF2N3O3 B14084911 (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone

(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone

Cat. No.: B14084911
M. Wt: 413.8 g/mol
InChI Key: KBYGDCVTBMSZMR-UHFFFAOYSA-N
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Description

The compound (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone is a complex organic molecule that features a pyrrolopyridine core substituted with a chlorophenyl group and a difluoronitrophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.

    Introduction of the Chlorophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid.

    Attachment of the Difluoronitrophenyl Methanone Moiety: This can be accomplished through a Friedel-Crafts acylation reaction using 2,6-difluoro-3-nitrobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it may have activity against certain diseases.

Industry

In the materials science industry, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: shares similarities with other pyrrolopyridine derivatives and nitrophenyl methanone compounds.

    (5-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: Similar structure with a bromine atom instead of chlorine.

    (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-4-nitrophenyl)methanone: Similar structure with a different position of the nitro group.

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H10ClF2N3O3

Molecular Weight

413.8 g/mol

IUPAC Name

[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-(2,6-difluoro-3-nitrophenyl)methanone

InChI

InChI=1S/C20H10ClF2N3O3/c21-12-3-1-10(2-4-12)11-7-13-14(9-25-20(13)24-8-11)19(27)17-15(22)5-6-16(18(17)23)26(28)29/h1-9H,(H,24,25)

InChI Key

KBYGDCVTBMSZMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(NC=C3C(=O)C4=C(C=CC(=C4F)[N+](=O)[O-])F)N=C2)Cl

Origin of Product

United States

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